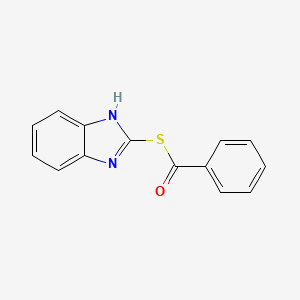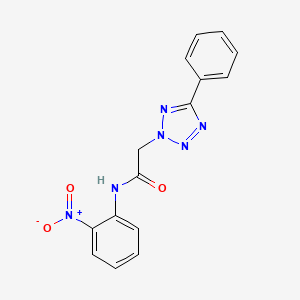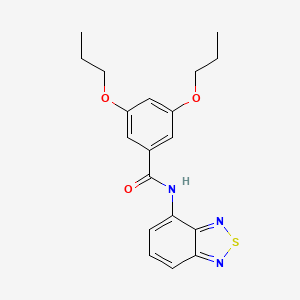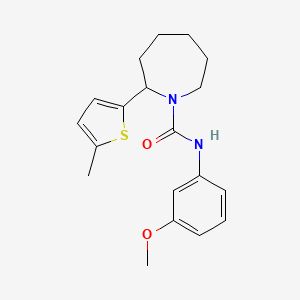
S-1H-benzimidazol-2-yl benzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-1H-benzimidazol-2-yl benzenecarbothioate, also known as BZIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZIM is a benzimidazole derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
Mechanism of Action
The mechanism of action of S-1H-benzimidazol-2-yl benzenecarbothioate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using S-1H-benzimidazol-2-yl benzenecarbothioate in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties, making it a versatile compound for various research applications. Additionally, the synthesis of this compound is relatively straightforward and can be optimized by varying the reaction conditions.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that specifically target its biological activities. Additionally, this compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on S-1H-benzimidazol-2-yl benzenecarbothioate. One direction is to further elucidate its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, the synthesis of this compound can be further optimized to improve its yield and purity, which could facilitate its use in various research applications.
Synthesis Methods
The synthesis of S-1H-benzimidazol-2-yl benzenecarbothioate involves the reaction of 2-aminobenzothiazole with benzoyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to form the final product. The synthesis of this compound can be optimized by varying the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Scientific Research Applications
S-1H-benzimidazol-2-yl benzenecarbothioate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
S-(1H-benzimidazol-2-yl) benzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13(10-6-2-1-3-7-10)18-14-15-11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHHBCPWUVPVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-chlorophenoxy)phenyl]-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5058465.png)
![2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5058472.png)
![N-[(5-methyl-2-thienyl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5058473.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5058486.png)
![2-[(4-iodobenzoyl)amino]-N-propylbenzamide](/img/structure/B5058494.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058499.png)

![N-[(1-hydroxycyclohexyl)methyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5058531.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5058536.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5058544.png)

